4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide
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Overview
Description
4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide is a complex organic compound with the molecular formula C15H10Cl4N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with 2,2,2-trichloro-1-(3-chloroanilino)ethanol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro and chloroanilino groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-[2,2,2-trichloro-1-(3-phenylthioureido)ethyl]benzamide
- 4-nitro-N-[2,2,2-trichloro-1-(3-naphthalen-2-ylthioureido)ethyl]benzamide
- 4-nitro-N-[2,2,2-trichloro-1-(3-p-tolylthioureido)ethyl]benzamide
Uniqueness
4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide is unique due to the presence of the chloroanilino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H11Cl4N3O3 |
---|---|
Molecular Weight |
423.1 g/mol |
IUPAC Name |
4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl4N3O3/c16-10-2-1-3-11(8-10)20-14(15(17,18)19)21-13(23)9-4-6-12(7-5-9)22(24)25/h1-8,14,20H,(H,21,23) |
InChI Key |
SPPWGUIUBGEECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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